

Acrivastine-d7: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acrivastine-d7, a deuterated analog of the second-generation antihistamine, Acrivastine. This document consolidates critical data, including its chemical properties, and outlines detailed experimental methodologies relevant to its synthesis and analysis. Furthermore, it elucidates the signaling pathway central to its mechanism of action.

Core Data Presentation

For ease of reference and comparison, the fundamental quantitative data for Acrivastine-d7 are summarized in the table below.

Parameter	Value	Source(s)
CAS Number	172165-56-9	[1][2]
Molecular Weight	355.48 g/mol	[1]
Molecular Formula	C22H17D7N2O2	[1]

Experimental Protocols Synthesis of Deuterated Acrivastine

Foundational & Exploratory





A reported synthesis of deuterium-labeled Acrivastine provides a foundational methodology for researchers. The following protocol is based on the described synthetic route.

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Materials:

- 2,6-Dibromopyridine
- Butyllithium (BuLi)
- · Perdeuterated 4-methylbenzaldehyde

Objective: To synthesize deuterium-labeled Acrivastine.

- Pyridinium chlorochromate (PCC)
- · Ethyl acrylate
- Palladium acetate
- Triphenylphosphine
- Tributylamine
- Triphenyl[2-(1-pyrrolidinyl)ethyl]phosphonium bromide
- Sodium hydroxide (NaOH)
- · Ethyl ether
- Dichloromethane
- Tetrahydrofuran (THF)
- Ethanol

Methodology:

• Step 1: Formation of the Grignard Reagent: 2,6-Dibromopyridine is reacted with butyllithium in ethyl ether to form the monolithium salt.

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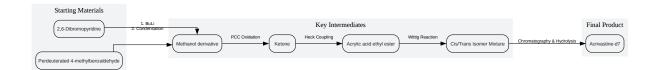




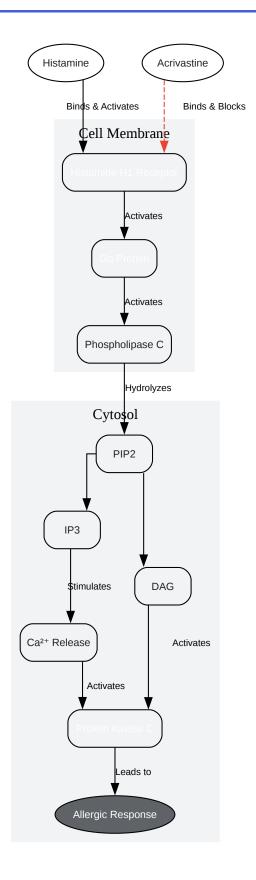
- Step 2: Condensation: The resulting monolithium salt is condensed with perdeuterated 4-methylbenzaldehyde in the same solvent to yield the corresponding methanol derivative.
- Step 3: Oxidation: The methanol derivative is oxidized using pyridinium chlorochromate in dichloromethane to afford the ketone.
- Step 4: Heck Coupling: The ketone is then condensed with ethyl acrylate in the presence of palladium acetate, triphenylphosphine, and tributylamine at 130°C to produce 3-[6-([2H]-4-methylbenzoyl)pyridin-2-yl]acrylic acid ethyl ester.
- Step 5: Wittig Reaction: A Wittig condensation of the resulting ester is performed with triphenyl[2-(1-pyrrolidinyl)ethyl]phosphonium bromide using butyllithium in THF. This reaction yields a mixture of cis and trans isomers.
- Step 6: Isomer Separation: The (E,E)-isomer is isolated from the mixture via chromatography.
- Step 7: Hydrolysis: The purified (E,E)-isomer is hydrolyzed with sodium hydroxide in ethanol at room temperature to yield the final deuterated Acrivastine product.

A conceptual workflow for the synthesis of deuterated Acrivastine is presented below.









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References

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